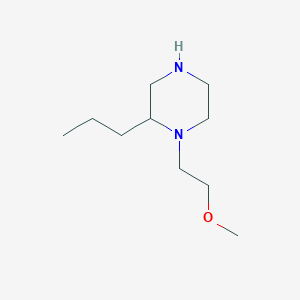
1-(2-Methoxyethyl)-2-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)piperazine is a chemical compound with the empirical formula C7H16N2O . It is used as a reactant for the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The molecular weight of 1-(2-Methoxyethyl)piperazine is 144.21 . The exact molecular structure couldn’t be found in the search results.Physical And Chemical Properties Analysis
1-(2-Methoxyethyl)piperazine has a refractive index of n20/D 1.4730 (lit.), a boiling point of 193-194 °C (lit.), and a density of 0.970 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives: Pharmacological Applications
Arylpiperazine derivatives, including compounds related to 1-(2-Methoxyethyl)-2-propylpiperazine, have been explored for their potential in treating conditions like depression, psychosis, and anxiety. These compounds undergo extensive metabolism, with notable interactions involving various neurotransmitter receptors, which underlines their therapeutic potential. The metabolic pathways and the receptor interactions of these derivatives offer insights into their pharmacological applications, although specific details on 1-(2-Methoxyethyl)-2-propylpiperazine itself might be limited (Caccia, 2007).
Potential for Novel Therapeutic Applications
The versatility of the N-phenylpiperazine scaffold, a core structure in many arylpiperazine derivatives, suggests a wide range of potential therapeutic applications beyond CNS disorders. This versatility is highlighted by the ongoing patent activity around N-phenylpiperazine derivatives, indicating a broader interest in exploiting this chemical structure for developing new therapeutic agents (Maia et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-2-propylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-4-10-9-11-5-6-12(10)7-8-13-2/h10-11H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXZOCPNDAEQDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-2-propylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

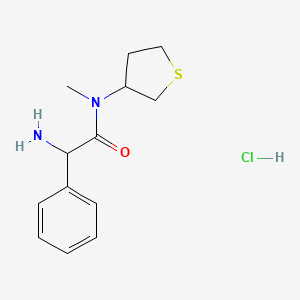
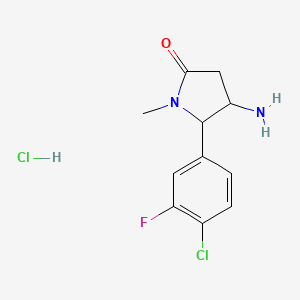

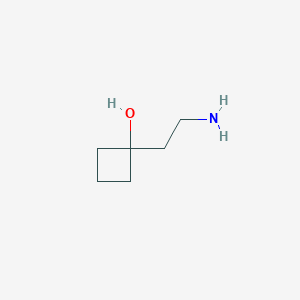


![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)
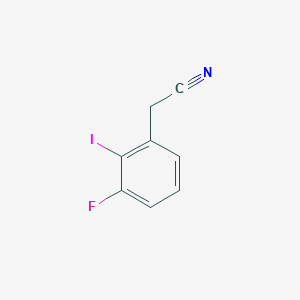
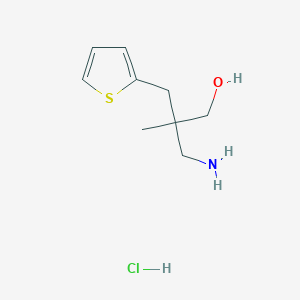


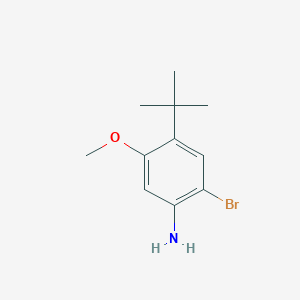

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)